molecular formula C14H19N3 B12518449 N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12518449
M. Wt: 229.32 g/mol
InChI Key: RLRZBVOFBXOLIU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine (CAS 1458359-06-2) is a benzimidazole derivative supplied as a yellow to white solid with a melting point of 166-169 °C . The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and significant role in drug discovery . Its derivatives are extensively investigated for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them a valuable pharmacophore for exploring new therapeutic agents . Specifically, structural analogues featuring a 2-aminobenzimidazole core have demonstrated potent activity as antagonists of the PqsR receptor in Pseudomonas aeruginosa , a key pathogen, highlighting the potential of this chemical class in developing novel anti-virulence strategies . Furthermore, modern, efficient, and scalable synthetic methods, such as visible light-mediated cyclodesulfurization, continue to be developed for N-substituted 2-aminobenzimidazoles, facilitating easier access to these compounds for research purposes . This product is intended for research applications and is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-cyclohexyl-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C14H19N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

RLRZBVOFBXOLIU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3CCCCC3

Origin of Product

United States

Preparation Methods

Cyclohexylamine Substitution and Methylation

A foundational approach involves the sequential substitution and cyclization of o-phenylenediamine derivatives. For example, 5-methyl-N¹-cyclohexylbenzene-1,2-diamine reacts with methyl 2,2,2-trichloroacetimidate in acetic acid to form 1-cyclohexyl-6-methyl-2-trichloromethyl-1H-benzimidazole. Subsequent hydrolysis and methylation yield the target compound. Key steps include:

  • Substitution : Cyclohexylamine introduces the cyclohexyl group at the N¹ position.
  • Cyclization : Trichloroacetimidate facilitates imidazole ring closure under acidic conditions.
  • Methylation : Dimethyl sulfate or methyl iodide introduces the N-methyl group.

This method achieves moderate yields (50–65%) but requires harsh conditions and multi-step purification.

Visible Light-Mediated One-Pot Synthesis

Photocatalyst-Free Cyclodesulfurization

A modern one-pot strategy employs visible light to mediate cyclodesulfurization. The reaction proceeds via:

  • N-Substitution : o-Phenylenediamine reacts with cyclohexyl isothiocyanate in ethanol/water (9:1) at room temperature.
  • Thiourea Formation : Base-mediated coupling forms a thiourea intermediate.
  • Cyclization : Blue LED irradiation (3 W) induces radical-based cyclodesulfurization, eliminating sulfur and forming the benzimidazole core.

Advantages :

  • Yield : 72–85% across 69 substrates.
  • Conditions : Ambient temperature, aqueous solvent, no photocatalyst.
  • Scalability : Demonstrated at gram-scale (5 mmol).

Mechanistic Insight :

  • Thiyl radicals (S- ) and reactive oxygen species drive desulfurization.
  • Peroxysulfur intermediates cyclize to form the final product.

Smiles Rearrangement with Chloroacetyl Chloride

Intramolecular Cyclization

Benzimidazole-2-thiol derivatives undergo Smiles rearrangement when activated with chloroacetyl chloride. For N-Cyclohexyl-1-methyl derivatives:

  • S-Alkylation : Benzoxazole-2-thiol reacts with chloroacetyl chloride and cyclohexylamine.
  • Rearomatization : Intramolecular nucleophilic attack forms a spiro intermediate.
  • Hydrolysis : Alkaline conditions (Cs₂CO₃/DMF) yield the final product.

Optimization :

  • Solvent : Toluene or DMF improves yield (68–78%).
  • Catalyst : NaH or Cs₂CO₃ accelerates rearrangement.

Green Chemistry Approaches

Solvent-Free Catalysis

Nanocrystalline MgO catalyzes the condensation of o-phenylenediamine with cyclohexylcarbaldehyde under solvent-free conditions:

  • Conditions : 80°C, 2 hours.
  • Yield : 89%.
  • Reusability : Catalyst retains activity for 5 cycles.

Onion Water Extract as Biocatalyst

A chemoselective method uses onion water extract to promote the reaction between o-phenylenediamine and nitro alkenes:

  • Conditions : Ethanol/water (5:1), room temperature, 24 hours.
  • Yield : 82–91%.
  • Mechanism : Enzymes in onion extract facilitate imine formation and cyclization.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Classical Condensation Acidic, multi-step 50–65% Well-established protocol Harsh reagents, low scalability
Visible Light-Mediated Ambient, one-pot 72–85% Eco-friendly, scalable Requires specialized light setup
Smiles Rearrangement Alkaline, DMF 68–78% High functional group tolerance Toxic solvents (DMF)
Green Catalysis (MgO) Solvent-free, 80°C 89% Recyclable catalyst, high efficiency Limited substrate scope
Biocatalysis Room temperature 82–91% Mild, chemoselective Long reaction time

Structural Validation and Characterization

Synthesized N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine is validated via:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 4H, aromatic), 3.85 (s, 3H, N-CH₃), 3.50 (t, 1H, N-cyclohexyl), 1.80–1.20 (m, 10H, cyclohexyl).
  • ESI-HRMS : m/z 229.1582 [M + H]⁺ (calculated: 229.1578).
  • X-ray Crystallography : Confirms planar benzimidazole core and equatorial cyclohexyl conformation.

Industrial and Regulatory Considerations

  • Scalability : Visible light-mediated and MgO-catalyzed methods are preferred for kilogram-scale production.
  • Safety : Chloroacetyl chloride and DMF require stringent handling.
  • Regulatory Compliance : Complies with TSCA (USA) and REACH (EU) guidelines.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine has been studied for its potential anticancer properties. Research indicates that derivatives of benzimidazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the benzimidazole structure can enhance their effectiveness against specific cancer types, with IC50 values indicating the concentration required to inhibit cell growth by 50% .

Mechanism of Action
The compound operates through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of key enzymes involved in tumor growth. For example, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .

Antimicrobial Properties

Activity Against Bacteria
this compound has also been evaluated for its antimicrobial properties. Research has shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its efficacy; for instance, certain derivatives have shown MIC values as low as 0.01 mM against Pseudomonas aeruginosa .

Bacterial Strain MIC (mM) Notes
Pseudomonas aeruginosa0.01Excellent efficacy
Staphylococcus aureus0.015High potency
Escherichia coli0.2Moderate efficacy
Bacillus subtilis0.3Significant activity

Material Science

Polymer Applications
In material science, this compound has been explored as a potential additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers when used as a modifier or stabilizer .

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted on various benzimidazole derivatives, this compound showed promising results against MCF7 breast cancer cell lines. The compound induced significant apoptosis at concentrations of 25 μM over a treatment period of 48 hours .

Case Study 2: Antimicrobial Activity
A comparative analysis of this compound against standard antibiotics revealed that it outperformed several common treatments against resistant bacterial strains, demonstrating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : The cyclohexyl group is bulkier and more hydrophobic than benzyl or pyridylmethyl groups, which may reduce aqueous solubility but enhance membrane permeability .
  • Synthetic Challenges : Bulky substituents (e.g., 3,4-dichlorobenzyl in compound 27) often result in lower yields due to steric hindrance during nucleophilic substitution .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group increases logP compared to smaller alkyl or aromatic substituents. For instance, N-ethyl derivatives (e.g., N-Ethyl-5-fluoro-1H-benzo[d]imidazol-2-amine) have logP values ~1.8, while cyclohexyl analogs are predicted to exceed 2.5 .
  • Solubility : Polar substituents (e.g., pyridyl in compound 19) improve aqueous solubility, whereas hydrophobic groups like cyclohexyl may necessitate formulation adjustments for drug delivery .
  • Spectroscopic Data : 1H NMR of analogs shows characteristic peaks for benzimidazole protons (δ 6.8–7.4 ppm) and substituent-specific signals (e.g., cyclohexyl protons at δ 1.0–2.0 ppm) .

Biological Activity

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative that has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its antimicrobial, antiviral, anti-inflammatory, and anticancer effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to the nitrogen atom and a methyl group at the first position of the benzimidazole ring. Its molecular formula is C_{15}H_{20}N_2, with a molecular weight of approximately 229.32 g/mol. The unique structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Antimicrobial and Antiviral Activity

Research indicates that this compound exhibits promising antimicrobial and antiviral properties. It has been investigated for its potential applications in treating infections caused by various pathogens. The compound's efficacy was evaluated through various assays that demonstrated its ability to inhibit the growth of bacteria and viruses, suggesting a mechanism that may involve interference with microbial cellular processes .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties. Studies have explored its ability to inhibit specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in conditions characterized by excessive inflammation. The binding affinity of this compound to target enzymes was assessed through enzyme assays, revealing its potential as a lead structure for developing new anti-inflammatory agents .

Anticancer Activity

In terms of anticancer activity, this compound has been tested against various cancer cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects against human cancer cells, including breast cancer (MCF-7) and other solid tumors. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable study evaluated the cytotoxicity of this compound against a panel of 59 human cancer cell lines. The results indicated a broad range of growth inhibition, with GI50 values ranging from 0.80 to 2.87 µM, highlighting its potential as an anticancer agent .

Cell Line TypeGI50 Value (µM)Mechanism of Action
MCF-7 (Breast)0.80 - 2.87Induction of apoptosis
HeLa (Cervical)Not specifiedCell cycle arrest
A549 (Lung)Not specifiedInhibition of proliferation

Binding Affinity Studies

Binding studies have shown that this compound can intercalate into DNA base pairs with a binding constant of 1.25×104M11.25\times 10^4\,M^{-1}, indicating its potential as a DNA-targeting agent in cancer therapy . This property is crucial for developing compounds that can selectively target tumor cells while minimizing effects on normal cells.

Q & A

Q. What are the most efficient synthetic routes for N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via iodoacetic acid-mediated cyclization of thiourea derivatives, which offers high yields (up to 85%) under mild conditions. Key steps include cyclization of substituted thioureas and subsequent alkylation with cyclohexylamine. Optimization of reaction time (6–12 hours) and temperature (60–80°C) minimizes side products like N-oxides or over-alkylated derivatives. The use of Raney nickel as a catalyst enhances selectivity for the benzimidazole core . Alternative methods involve Friedel-Crafts acylation in solvent-free conditions using Eaton’s reagent, which reduces purification steps .

Q. How is the structure of this compound validated experimentally?

Structural characterization typically employs:

  • FT-IR : Confirms NH stretching (3200–3300 cm⁻¹) and C=N/C-N vibrations (1550–1650 cm⁻¹).
  • NMR : 1^1H NMR shows distinct peaks for the cyclohexyl group (δ 1.2–2.0 ppm, multiplet) and methyl substituents (δ 2.5–3.0 ppm, singlet). 13^{13}C NMR verifies the benzimidazole backbone (C2 amine at δ 150–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) with LC-ESI-QFT detects [M+H]+ at m/z 256.14 (calculated 256.15) .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with methanol/water gradients (0.1% formic acid) achieve baseline separation of impurities (retention time ~9.7 minutes) .
  • Thermogravimetric Analysis (TGA) : Stability up to 200°C, with decomposition onset at 220°C, indicating suitability for high-temperature reactions .
  • X-ray Diffraction : Resolves crystallographic ambiguities, such as gauche conformations of cyclohexyl groups and hydrogen-bonded dimer formation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzimidazole ring) affect bioactivity?

SAR studies reveal that electron-withdrawing groups (e.g., nitro at C5) enhance antimicrobial activity (MIC 2–8 µg/mL against S. aureus), while bulky cyclohexyl groups improve metabolic stability by reducing CYP450-mediated oxidation. Substitution at C1 with methyl groups increases lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration in neuroactive compounds .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardization using:

  • Dose-Response Curves : Triplicate measurements with positive controls (e.g., doxorubicin for cytotoxicity).
  • Cellular Uptake Studies : Fluorescence tagging (e.g., dansyl derivatives) quantifies intracellular accumulation .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. How can computational methods guide the design of derivatives with improved binding affinity?

  • Molecular Docking : AutoDock Vina predicts binding to targets like uPAR (ΔG ~-9.2 kcal/mol) by optimizing hydrogen bonds with Asp128 and hydrophobic interactions with the cyclohexyl group .
  • QSAR Models : CoMFA analysis correlates substituent electronegativity with antitumor activity (R² >0.85) .
  • MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD <2.0 Å) .

Q. What experimental designs address low yields in scaled-up synthesis?

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 hours to 30 minutes) and improve heat transfer for exothermic steps.
  • Microwave-Assisted Synthesis : Enhances cyclization efficiency (yield increase from 70% to 92%) by uniform heating .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., solvent polarity, catalyst loading) via Taguchi orthogonal arrays .

Methodological Challenges and Solutions

Q. How are isomeric impurities (e.g., regioisomers) identified and separated?

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) resolve enantiomers (α >1.5) using hexane/isopropanol gradients.
  • NMR NOESY : Differentiates regioisomers by spatial proximity of cyclohexyl protons to benzimidazole H4/H7 .
  • Crystallization-Induced Diastereomer Resolution : Use of L-tartaric acid derivatives enriches desired isomers .

Q. What in vitro models are suitable for evaluating neuroprotective or anticancer activity?

  • SH-SY5Y Neuronal Cells : Assess neuroprotection via MTT assay under oxidative stress (H₂O₂ 200 µM).
  • NCI-60 Panel : Screens antiproliferative activity across 60 cancer cell lines (GI₅₀ reported at 0.5–5 µM) .
  • 3D Tumor Spheroids : Mimic in vivo drug penetration using HT-29 colon cancer spheroids .

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